Phenylmercuric lactate

Vue d'ensemble

Description

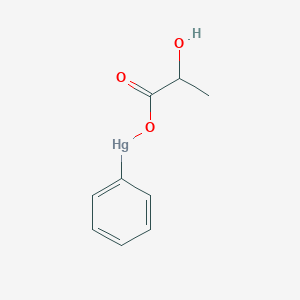

Phenylmercuric lactate is an organomercury compound with the chemical formula C9H10HgO3. It is known for its antimicrobial properties and has been used in various applications, including as a preservative and disinfectant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylmercuric lactate can be synthesized through the reaction of phenylmercuric acetate with lactic acid. The reaction typically involves mixing phenylmercuric acetate with an aqueous solution of lactic acid under controlled temperature and pH conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as filtration and recrystallization to obtain the desired compound .

Analyse Des Réactions Chimiques

Oxidation Reactions

Phenylmercuric lactate undergoes oxidation under controlled conditions:

-

Hydrogen Peroxide (H₂O₂): Forms phenylmercuric hydroxide (C₆H₅HgOH) as the primary product at ambient temperatures.

-

Potassium Permanganate (KMnO₄): In acidic media, yields mercuric oxide (HgO) and benzoic acid derivatives via cleavage of the mercury-carbon bond .

Mechanism:

The mercury center acts as an electrophile, facilitating electron transfer to oxidizing agents. The lactate moiety stabilizes intermediate species through chelation.

Reduction Reactions

Reductive pathways involve mercury-ligand bond cleavage:

-

Sodium Borohydride (NaBH₄): Reduces the Hg(II) center to elemental mercury (Hg⁰), releasing phenyl and lactate fragments.

-

Catalytic Hydrogenation: Produces benzene and mercury deposits under H₂ gas, though side reactions form toxic mercury vapors .

Kinetics:

Reduction rates depend on solvent polarity, with faster reactions observed in polar aprotic media.

Complexation with Thiols

This compound reacts rapidly with thiol-containing compounds:

-

Cysteine/Glutathione: Forms stable Hg-S bonds, inhibiting enzymatic activity by blocking protein active sites .

-

Dithiothreitol (DTT): Displaces lactate, generating phenylmercuric thiolate complexes (C₆H₅Hg-SR) .

Biological Implications:

This reactivity underpins its toxicity in aquatic systems, where it disrupts gill function in fish by coagulating mucosal proteins .

Thermal Decomposition

Heating this compound above 150°C releases toxic mercury vapors (Hg⁰) and organic byproducts:

-

Primary Products: Benzene, lactic acid, and carbonaceous residues .

-

Secondary Products: Trace amounts of mercury oxides (HgO) under oxidative atmospheres .

Safety Note: Decomposition necessitates stringent ventilation to prevent Hg⁰ inhalation .

Acid/Base Reactivity

-

Strong Acids (HCl, H₂SO₄): Protonate the lactate group, yielding phenylmercuric chloride (C₆H₅HgCl) or sulfate derivatives .

-

Strong Bases (NaOH): Hydrolyzes the Hg-O bond, forming phenylmercuric hydroxide and sodium lactate .

Equilibrium Dynamics:

Reactions favor Hg-O bond cleavage in alkaline conditions due to hydroxide nucleophilicity.

Reactivity with Halides

Halide ions displace lactate via nucleophilic substitution:

| Halide Source | Product | Conditions |

|---|---|---|

| NaCl | C₆H₅HgCl | Aqueous, 25°C |

| KBr | C₆H₅HgBr | Ethanol reflux |

| KI | C₆H₅HgI | Acetone, 50°C |

Applications:

This reactivity is exploited in synthesizing mercury-based fungicides and preservatives .

Photochemical Degradation

UV irradiation (λ = 254 nm) initiates radical pathways:

-

Primary Pathway: Homolytic cleavage of the Hg-C bond, generating phenyl radicals and Hg⁰ .

-

Secondary Pathway: Lactate oxidation to CO₂ and water.

Environmental Impact:

Photolysis contributes to mercury cycling in aquatic ecosystems, though rates are slower than thermal decomposition .

Biochemical Interactions

-

Mucosal Coagulation: Binds to glycoproteins in fish gills, causing hypoxia and death at ≥0.1 ppm .

-

Metabolic Demethylation: Liver enzymes convert this compound to inorganic Hg(II), exacerbating renal toxicity .

Toxicokinetics:

Bioaccumulation factors (BAF) exceed 10³ in aquatic organisms, necessitating strict discharge regulations .

Applications De Recherche Scientifique

Phenylmercuric lactate has been extensively studied for its antimicrobial properties. It has been used in:

Chemistry: As a reagent in organic synthesis.

Biology: As a preservative in biological samples.

Medicine: As a disinfectant in medical settings.

Industry: In the production of antimicrobial coatings and materials.

Mécanisme D'action

Phenylmercuric lactate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The compound interacts with thiol groups in proteins, leading to the inactivation of essential enzymes and cellular functions. This results in the death of the microbial cells .

Comparaison Avec Des Composés Similaires

- Phenylmercuric acetate

- Phenylmercuric nitrate

- Phenylmercuric chloride

Phenylmercuric lactate stands out due to its specific applications and effectiveness in preserving biological samples and disinfecting surfaces.

Activité Biologique

Phenylmercuric lactate (PML) is an organomercury compound known for its antimicrobial properties, particularly in agricultural and clinical applications. This article explores the biological activity of PML, focusing on its mechanisms of action, toxicity, and effects on various organisms.

This compound is a white crystalline solid, soluble in water and organic solvents. Its structure allows it to interact with biological membranes, leading to significant effects on cellular processes. The primary mechanism of action involves the inhibition of enzymes and disruption of cellular integrity through mercury ion release, which can bind to thiol groups in proteins, thereby altering their function.

Toxicological Profile

PML exhibits varying levels of toxicity depending on the route of exposure and the organism affected. The acute oral LD50 values for phenylmercuric compounds indicate moderate toxicity:

| Compound | LD50 (mg/kg) |

|---|---|

| Phenylmercuric acetate | 22 |

| Phenylmercuric nitrate | 63 |

| This compound | Not specified but expected to be similar to other phenylmercurials |

Studies have shown that PML can cause systemic effects, including neurological and reproductive toxicity. It is crucial to understand these effects as they may pose risks to human health and the environment.

Antimicrobial Activity

PML has been studied for its antimicrobial properties against various bacteria, particularly in agricultural settings. Research indicates that PML is effective against Pseudomonas aeruginosa, with sensitivity varying based on environmental conditions and the presence of other bacterial species:

- Inhibition Concentration : The presence of sulfate-reducing bacteria can increase the resistance of Pseudomonas aeruginosa to PML by up to 15-fold.

- Effectiveness Against Mixed Populations : Studies have shown that mixed bacterial populations can alter the sensitivity of individual species to PML, suggesting complex interactions in microbial communities.

Case Study: Efficacy Against Pseudomonas aeruginosa

A study investigated the effectiveness of PML against Pseudomonas aeruginosa in different conditions:

| Condition | Inhibitory Concentration (µg/ml) |

|---|---|

| Pure culture | 50 |

| Presence of dead D. desulfuricans cells | Increased resistance observed |

The results indicate that while PML is effective, its efficacy can be significantly reduced in complex microbial environments.

Environmental Persistence and Impact

This compound's persistence in the environment raises concerns regarding its ecological impact. Organomercury compounds are known to bioaccumulate in aquatic systems, potentially affecting wildlife and human health through the food chain. Monitoring programs have suggested that phenylmercury compounds can remain in sediments for extended periods, leading to long-term exposure risks.

Propriétés

IUPAC Name |

2-hydroxypropanoyloxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.C3H6O3.Hg/c1-2-4-6-5-3-1;1-2(4)3(5)6;/h1-5H;2,4H,1H3,(H,5,6);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFGSWMKSSCUSU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O[Hg]C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10HgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044525 | |

| Record name | Phenylmercuric lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-64-5 | |

| Record name | Mercury, (2-hydroxypropanoato)phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmercuric lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylmercury lactate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmercuric lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactatophenylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research papers regarding phenylmercuric lactate's effect on bacterial populations?

A: The research by [, , ] focuses on the intriguing observation that the presence of Desulfovibrio desulfuricans significantly reduces the inhibitory effect of this compound on Pseudomonas aeruginosa. Essentially, the sulfate-reducing bacteria seem to protect the P. aeruginosa from the toxic effects of the mercurial compound. [, , ]

Q2: What could be a possible mechanism behind Desulfovibrio desulfuricans protecting Pseudomonas aeruginosa from this compound?

A: While the exact mechanism is not fully elucidated in the provided abstracts [, , ], several possibilities could be explored:

Q3: What are the implications of this research for understanding the efficacy of antimicrobial agents like this compound?

A: This research highlights the complexity of microbial communities and how interactions between different species can significantly impact the effectiveness of antimicrobial agents like this compound. [, , ] Factors like microbial diversity and the metabolic activities of different species within a population can significantly influence the susceptibility of the entire community to these agents. This emphasizes the importance of considering the ecological context when developing and applying antimicrobial strategies, particularly in complex environments like those found in natural settings or within the human body.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.